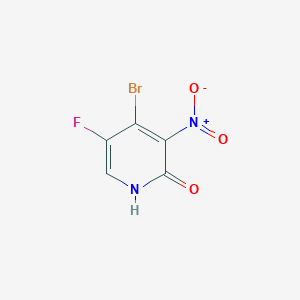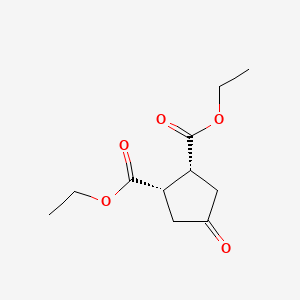
2-(2-氯苯氧基)丙酸
描述
“2-(2-Chlorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is also known by other names such as Propionic acid, 2-(o-chlorophenoxy)-; Acide (o-chlorophenoxy)-2 propionique .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)propanoic acid” can be viewed as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZGWNXHRVUJVMCP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Chlorophenoxy)propanoic acid” has a molecular weight of 200.619 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
绝对构型测定
- 利用振动圆二色性研究确定绝对构型:通过振动圆二色性 (VCD) 分离并研究了 2-(2-氯苯氧基)丙酸的对映体。此方法涉及比较实验红外振动吸收和 VCD 光谱与从头算预测,确定酯的绝对构型,进而确定其母体酸的绝对构型 (姜涛 何 & P. Polavarapu,2005).
环境监测
- 在环境样品中检测:一项关于使用毛细管液相色谱法测定人尿样品中氯苯氧基酸的研究强调了监测这些化合物的重要性,因为它们具有毒性。该方法证明了环境监测中的有效净化和预浓缩 (N. Rosales-Conrado 等,2008).
工业生产
- 在有机溶剂体系中连续生产:使用有机溶剂体系中的酵母脂肪酶对 2-(4-氯苯氧基)丙酸进行长期连续光学拆分的研究表明,有可能工业规模生产该酸的光学活性形式 (T. Fukui 等,1990).
分析技术
- 毛细管液相色谱法检测除草剂:已经开发了毛细管液相色谱 (cLC) 方法来检测苹果汁样品中的氯苯氧基酸除草剂,证明了 2-(2-氯苯氧基)丙酸在分析化学中的多功能性 (N. Rosales-Conrado 等,2005).
生物降解研究
- 好氧生物降解和对映体特异性分析:对包括 2-(2-氯苯氧基)丙酸在内的外消旋混合物的手性苯氧基烷酸的好氧生物降解的研究,提供了对其环境归趋和降解模式的见解 (C. Zipper 等,1999).
安全和危害
属性
IUPAC Name |
2-(2-chlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNXHRVUJVMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871343 | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)propanoic acid | |
CAS RN |
25140-86-7 | |
| Record name | 2-(2-Chlorophenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(2-Chlorophenoxy)propanoic acid interesting from a stereochemical perspective?
A1: 2-(2-Chlorophenoxy)propanoic acid exists as two enantiomers due to its chiral center. Interestingly, these enantiomers display different degradation patterns. Research has shown that the (R)-enantiomer of 2-(2-Chlorophenoxy)propanoic acid is more readily degraded than the (S)-enantiomer when exposed to activated sludge under aerobic conditions. [] This difference in degradation rates could lead to an accumulation of the (S)-enantiomer in the environment. []
Q2: What challenges arise from the different degradation rates of the 2-(2-Chlorophenoxy)propanoic acid enantiomers?
A2: The preferential degradation of one enantiomer over the other can have significant ecological implications. As the (R)-enantiomer degrades faster, the more persistent (S)-enantiomer may accumulate in ecosystems. [] This accumulation could lead to unforeseen and potentially harmful effects on organisms and the environment. Further research is crucial to understand the long-term impact of this enantiomeric imbalance.
Q3: How is the chirality of 2-(2-Chlorophenoxy)propanoic acid being exploited in analytical chemistry?
A3: Researchers are exploring the use of novel chiral ionic liquids, derived from amino acids, as a separation medium in capillary electrophoresis. [, ] These chiral ionic liquids have shown promise in separating the enantiomers of 2-(2-Chlorophenoxy)propanoic acid. [, ] This advancement in separation techniques could facilitate more accurate environmental monitoring and analysis of this compound.
Q4: What happens when 2-(2-Chlorophenoxy)propanoic acid is exposed to hypochlorous acid?
A4: Chlorination of 2-(2-Chlorophenoxy)propanoic acid with hypochlorous acid leads to the formation of spiro chloro adducts, specifically 1,2 adducts. [] This reaction also yields 2-methyl-2-(4-chlorophenoxy)propanoic acid as a byproduct, but no 6-chlorosubstituted products are observed. [] Understanding these reactions is crucial for predicting the fate and transformation of 2-(2-Chlorophenoxy)propanoic acid in environments where it may be exposed to chlorinating agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




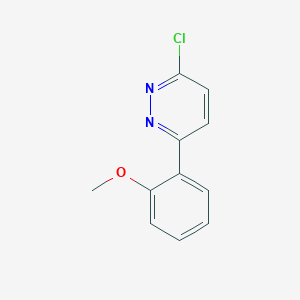
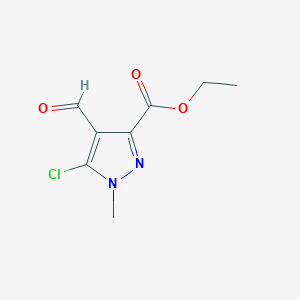

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)

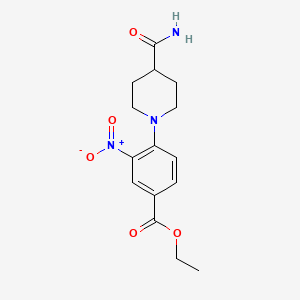


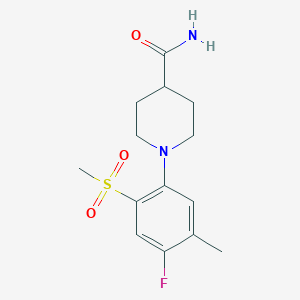
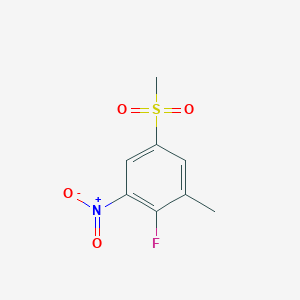
![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)
